4-Fluoro-7-methoxy-2,3-dihydrobenzofuran is a chemical compound belonging to the family of benzofurans, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a fluorine atom at the fourth position and a methoxy group at the seventh position of the benzofuran structure, contributing to its unique chemical properties.
4-Fluoro-7-methoxy-2,3-dihydrobenzofuran can be classified as a heterocyclic aromatic compound. It is derived from benzofuran, a bicyclic structure composed of a benzene ring fused to a furan ring. The presence of functional groups such as fluorine and methoxy enhances its reactivity and potential applications in pharmaceuticals and agrochemicals.
The synthesis of 4-fluoro-7-methoxy-2,3-dihydrobenzofuran can be achieved through several methods, with variations depending on starting materials and desired yields. Notable synthetic approaches include:
The synthetic routes often involve multiple steps including:
The molecular structure of 4-fluoro-7-methoxy-2,3-dihydrobenzofuran can be represented as follows:
This indicates that the compound consists of ten carbon atoms, ten hydrogen atoms, one fluorine atom, and one oxygen atom.
Key structural data includes:
4-Fluoro-7-methoxy-2,3-dihydrobenzofuran participates in various chemical reactions typical of aromatic compounds:
Reactions are often conducted under controlled temperatures and pressures to optimize yields and minimize by-products. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to monitor reaction progress and product characterization.
The mechanism of action for 4-fluoro-7-methoxy-2,3-dihydrobenzofuran involves its interaction with biological targets, particularly in the context of pharmacological activity. It may act as an inhibitor or modulator in various biochemical pathways:
Research indicates that derivatives of benzofurans exhibit anti-inflammatory, analgesic, and anticancer properties, suggesting that 4-fluoro-7-methoxy-2,3-dihydrobenzofuran may have similar therapeutic potentials .
Relevant data includes:
4-Fluoro-7-methoxy-2,3-dihydrobenzofuran has significant applications in scientific research:
The construction of the 2,3-dihydrobenzofuran core is a pivotal step in synthesizing 4-fluoro-7-methoxy derivatives. Transition-metal-catalyzed cyclizations have emerged as the most efficient methodologies, offering precise control over stereochemistry and functional group compatibility. Rhodium(III) catalysts, particularly [CpRhCl₂]₂, enable directed C–H functionalization/annulation sequences. For example, *ortho-hydroxyphenyl-substituted enones undergo palladium-catalyzed diastereoselective cyclization with diazo compounds, forming 2,2,3-trisubstituted dihydrobenzofurans in a single step. This reaction proceeds via palladium-associated oxonium ylide generation followed by intramolecular Michael addition, achieving yields exceeding 80% with exclusive trans diastereoselectivity [8].
Nickel catalysis provides complementary approaches for asymmetric synthesis. Ni(I)/diamine catalyst systems facilitate enantioselective cyclization/cross-coupling between ortho-halophenols and alkenes, constructing the dihydrobenzofuran core while simultaneously introducing substituents at C3. This method has been applied to synthesize bioactive dihydrobenzofuran scaffolds under mild conditions (25–60°C) [6]. Palladium nanoparticle-catalyzed tandem cyclization/Suzuki coupling offers modularity for C3 functionalization, where ortho-allylphenols undergo cyclization followed by cross-coupling with arylboronic acids, yielding 3-aryldihydrobenzofurans crucial for pharmaceutical intermediates [7].
Table 1: Catalytic Systems for Dihydrobenzofuran Core Synthesis
Catalyst System | Substrate Class | Key Mechanism | Yield Range | Stereoselectivity |
---|---|---|---|---|
[Pd(Cinnamyl)Cl]₂ | 2-Hydroxyphenyl enones + diazo | Oxonium ylide/Michael addition | 70-92% | >20:1 trans selectivity |
Ni(I)/chiral diamine | ortho-Halophenols + olefins | Reductive cyclization/cross-coupling | 55-85% | Up to 95% ee |
Pd nanoparticles | ortho-Allylphenols + boronic acids | Tandem cyclization/Suzuki coupling | 65-90% | N/A (achiral) |
[Cp*RhCl₂]₂/NaOAc | N-Phenoxyacetamides + alkenes | C–H activation/[3+2] annulation | 37-86% | Regioselective |
Installing fluorine at C4 and methoxy at C7 demands precise regiocontrol due to the electronic bias of the dihydrobenzofuran core. Directed ortho-metalation (DoM) using lithium diisopropylamide enables site-selective fluorination at C4. Precomplexation of the furan oxygen directs metalation ortho to the fused ring, followed by electrophilic fluorination with N-fluorobenzenesulfonimide (NFSI). This approach achieves >90% regioselectivity for C4 fluorination when performed at –78°C in tetrahydrofuran [3].
Methoxylation at C7 employs protected hydroquinone intermediates. ortho-Quinone methides generated in situ from 2-allyl-4-fluorophenols undergo regioselective nucleophilic addition by methanol under palladium catalysis. Alternatively, copper-mediated Chan-Lam coupling allows direct C7 oxygenation, where arylboronic acids bearing methoxy groups couple with preformed dihydrobenzofuran scaffolds. This method requires stoichiometric copper(II) acetate and oxygen, providing 75–88% yields with high C7 selectivity [8].
For concurrent functionalization, halogen dance rearrangements prove effective. Bromination at C6 followed by thermal rearrangement shifts bromine to C7, enabling nucleophilic methoxy displacement. Subsequent electrophilic fluorination at C4 completes the substitution pattern, achieving overall yields of 60–72% [3].
Table 2: Regioselective Functionalization Techniques
Target Position | Methodology | Key Reagents/Conditions | Regioselectivity | Limitations |
---|---|---|---|---|
C4-Fluorination | Directed ortho-metalation | LDA/NFSI, THF, –78°C | >90% C4 selectivity | Strong base sensitivity |
C7-Methoxylation | Chan-Lam coupling | ArB(OH)₂/Cu(OAc)₂, O₂, CH₂Cl₂, rt | Exclusive C7 | Requires preformed boronic acid |
C7-Bromination | Halogen dance rearrangement | Br₂ → heat → MeONa | >85% C7 | Multi-step |
C4/C7 sequential | Bromination/fluorination + methoxylation | Br₂ → NFSI → NaOMe | High | Overall yield <65% |
Solid-phase strategies enhance purity for pharmaceutically targeted derivatives. Polystyrene-bound ortho-allylphenols undergo palladium-catalyzed cyclization directly on resin, followed by nucleophilic fluorination. Cleavage with trifluoroacetic acid/dichloromethane liberates 4-fluoro-7-methoxy derivatives with >95% purity after minimal workup. This approach reduces chromatographic needs by anchoring intermediates during functionalization steps [1] [2].
Chromatographic purification remains essential for solution-phase routes. Silica gel chromatography with optimized hexane/ethyl acetate gradients (9:1 to 4:1) effectively resolves 4-fluoro-7-methoxy regioisomers from mono-fluorinated byproducts. Key parameters include:
Medium-pressure chromatography (MPLC) using reversed-phase C18 silica and methanol/water mixtures achieves superior separation for polar derivatives. This system resolves carboxylic acid-functionalized analogs (e.g., 4-fluoro-7-methoxy-2,3-dihydrobenzofuran-5-carboxylic acid) with 98% purity, critical for coupling reactions in medicinal chemistry workflows [7].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3